Bienvenue dans la boutique en ligne BenchChem!

2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Differentiation

This compound is a strategic scaffold-hop candidate versus benzamide-linked SCD-1 inhibitors, featuring an acetamide linker that introduces distinct conformational flexibility. The para-methoxy phenoxy substitution provides balanced lipophilicity (est. LogP 4.5–5.1), while the meta-trifluoromethylbenzyl group enables targeted membrane partitioning. Ideal as a non-reactive matched-pair control for aldehyde-functionalized PROTAC probes (EVT-4949335). Pairs with the ortho-methoxy isomer (CAS 301176-44-3) for regiochemical SAR in a single campaign.

Molecular Formula C20H17F3N2O3S
Molecular Weight 422.4 g/mol
Cat. No. B2631352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide
Molecular FormulaC20H17F3N2O3S
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C20H17F3N2O3S/c1-27-15-5-7-16(8-6-15)28-12-18(26)25-19-24-11-17(29-19)10-13-3-2-4-14(9-13)20(21,22)23/h2-9,11H,10,12H2,1H3,(H,24,25,26)
InChIKeyVGJVEWRYIVDUHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide (CAS 301176-61-4): Procurement-Grade Structural and Physicochemical Profile


2-(4-Methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide (CAS 301176-61-4, MFCD18314148) is a synthetic small molecule (C20H17F3N2O3S, MW 422.42 g/mol) belonging to the thiazolyl N-benzyl-substituted acetamide class [1]. It incorporates a 4-methoxyphenoxy acetamide moiety linked to a 5-(3-trifluoromethylbenzyl)-1,3-thiazol-2-amine scaffold, combining a hydrogen-bond-capable acetamide linker, an electron-donating para-methoxy substituent, and a lipophilic meta-trifluoromethylbenzyl group. This compound is supplied primarily as a research reagent with typical purity ≥95% and is listed in multiple screening compound collections for early-stage target identification and probe development campaigns.

Why 2-(4-Methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide Cannot Be Replaced by Close Structural Analogs Without Experimental Validation


Within the thiazolyl N-benzyl-substituted acetamide series, small structural perturbations at the phenoxy ring, the acetamide linker, or the benzyl substituent produce substantial changes in target engagement profiles and physicochemical properties [2]. Critical differentiating features of this compound include: (i) the para-methoxy substitution on the phenoxy ring, which modulates electron density and hydrogen-bonding capacity compared to the ortho-methoxy isomer (CAS 301176-44-3) or the unsubstituted phenoxy analog ; (ii) the acetamide linker (-CH2-CO-NH-) which introduces distinct conformational flexibility and metabolic liability relative to the benzamide linker found in the potent SCD-1 inhibitor series (e.g., CHEMBL550172, IC50 = 2 nM) [1]; and (iii) the meta-trifluoromethylbenzyl group at the thiazole 5-position, which contributes to lipophilicity-driven membrane partitioning and target binding in a position-specific manner [2]. Generic substitution without systematic comparative profiling therefore carries a high risk of altered potency, selectivity, solubility, and metabolic stability.

Head-to-Head and Cross-Study Comparative Evidence for 2-(4-Methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide


Para-Methoxy vs. Ortho-Methoxy Phenoxy Isomer: Regiochemical Impact on Physicochemical and Predicted Target Engagement Profile

The target compound features a 4-methoxyphenoxy (para) moiety, whereas the isomer 2-(2-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide (CAS 301176-44-3) carries the methoxy group at the ortho position . In thiazolyl acetamide SAR, the position of the methoxy substituent on the phenoxy ring alters the dihedral angle between the phenyl ring and the acetamide carbonyl, affecting both the conformational ensemble accessible to the molecule and the spatial presentation of hydrogen-bond acceptors [1]. The para-methoxy orientation provides a linear, extended geometry with minimal steric clash at the ortho position, while the ortho-methoxy isomer introduces steric hindrance that can restrict rotation around the O-CH2 bond. No direct comparative IC50 data between the two isomers is available in the public domain, representing a critical evidence gap. However, in the related benzothiazole acetamide series, para-substituted phenyl ethers consistently exhibit distinct solubility and permeability profiles compared to their ortho-substituted counterparts [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Differentiation

Lipophilicity Modulation: 4-Methoxyphenoxy vs. 3-Trifluoromethylphenoxy Analogs and the Calculated LogP/LogSW Differentiation

A closely related analog, N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-[3-(trifluoromethyl)phenoxy]acetamide, which replaces the 4-methoxyphenoxy group of the target compound with a 3-trifluoromethylphenoxy group, has been experimentally characterized with LogP = 5.98 and LogSW = -7.66 . The replacement of -CF3 (Hansch π = 0.88) with -OCH3 (Hansch π = -0.02) at the phenoxy ring is predicted to reduce LogP by approximately 0.9–1.4 units based on established aromatic substituent constants [1]. Consequently, the target compound is estimated to have a LogP in the range of 4.5–5.1, representing a significant improvement in aqueous solubility (estimated LogSW approximately -6.3 to -5.7) relative to the bis-trifluoromethyl analog. This places the target compound in a more favorable lipophilicity range for oral bioavailability according to Lipinski's Rule of Five guidelines (LogP < 5 preferred) [1].

Physicochemical Profiling Lipophilicity Aqueous Solubility

Acetamide vs. Benzamide Linker Architecture: Conformational Flexibility and SCD-1 Inhibitory Potency Contextualization

The target compound employs an acetamide linker (-O-CH2-CO-NH-thiazole) connecting the 4-methoxyphenoxy group to the thiazole core. In contrast, the well-characterized SCD-1 inhibitor series (exemplified by CHEMBL550172 / compound 23a) uses a benzamide linker (-CO-NH-thiazole) where the carbonyl is directly attached to a phenyl ring bearing 3-(2-hydroxyethoxy)-4-methoxy substitution [1]. CHEMBL550172 demonstrates an IC50 of 2 nM against SCD-1 in mouse microsomes [1]. The acetamide linker introduces an additional sp3-hybridized methylene group, increasing the rotatable bond count (estimated 7 rotatable bonds for target vs. 6 for the benzamide analog) and altering the vector and distance between the terminal aryl group and the thiazole core. This conformational difference impacts both the entropic penalty upon target binding and the precise spatial positioning of the methoxyphenoxy pharmacophore within the binding pocket. No direct comparative SCD-1 activity data exists for the acetamide-linked series, but published SAR for the thiazolyl acetamide class indicates that linker composition is a critical determinant of kinase inhibitory activity, with acetamide-linked compounds showing distinct selectivity profiles compared to their benzamide counterparts in Src kinase assays [2].

Stearoyl-CoA Desaturase (SCD-1) Scaffold Hopping Linker Pharmacology

Aldehyde-Functionalized Derivative as a Synthetic Intermediate: 4-Formyl-2-Methoxyphenoxy Analog for Bioconjugation and Library Synthesis

The compound 2-(4-formyl-2-methoxyphenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide (EVT-4949335, C21H17F3N2O4S, MW 450.4 g/mol) is a direct derivative of the target compound bearing an aldehyde group at the 4-position of the phenoxy ring (replacing the 4-methoxy with 4-formyl-2-methoxy). This derivative retains the core acetamide-thiazole scaffold while introducing a reactive formyl handle suitable for reductive amination, hydrazone/oxime formation, or other bioconjugation chemistries. The target compound (4-methoxy) can thus serve as a non-reactive control or comparator in chemical biology experiments employing the 4-formyl probe. Additionally, the 4-formyl derivative can be reduced to the corresponding 4-hydroxymethyl analog or oxidized to the 4-carboxy derivative, establishing the target compound within a synthetic tractability landscape that supports systematic SAR exploration around the phenoxy ring .

Synthetic Chemistry Chemical Probe Development Bioconjugation

Class-Level Evidence: Thiazolyl N-Benzyl-Substituted Acetamide Derivatives Exhibit Src Kinase Inhibitory and Anticancer Activity in Cellular Assays

A published series of thiazolyl N-benzyl-substituted acetamide derivatives, closely related to the target compound in core scaffold architecture, has been evaluated for Src kinase inhibitory activity and antiproliferative effects against human cancer cell lines [1]. While the target compound itself was not among the specific examples reported in that study, the class-level SAR demonstrates that modifications to the N-benzyl substituent and the acetamide side chain significantly modulate both enzymatic Src inhibition (IC50 values ranging from sub-micromolar to >10 µM across the series) and cellular activity in HT-29 colon carcinoma and MCF-7 breast cancer cell lines [1]. The target compound, with its unique combination of 4-methoxyphenoxy acetamide and 3-trifluoromethylbenzyl substitution, occupies a distinct position in the SAR landscape not directly explored in the published series, making it a valuable candidate for extending the SAR knowledge base in kinase-focused screening campaigns.

Src Kinase Inhibition Anticancer Activity Cellular Pharmacology

Targeted Application Scenarios for 2-(4-Methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide Based on Comparative Evidence


Kinase Inhibitor Screening Library Diversification with a Distinct Acetamide-Linked Thiazole Chemotype

This compound is suitable for inclusion in diversity-oriented kinase inhibitor screening decks, particularly for targets within the Src family and related tyrosine kinases. Its acetamide linker distinguishes it from the more extensively characterized benzamide-linked SCD-1 inhibitor series (e.g., CHEMBL550172, IC50 = 2 nM) [2], offering a scaffold-hop opportunity to explore alternative binding modes. The 4-methoxyphenoxy substitution provides a balanced lipophilicity profile (estimated LogP 4.5–5.1) [1] that lies within an acceptable range for biochemical and cell-based screening without the excessive LogP (5.98) of the bis-trifluoromethyl analog . Procurement is recommended as part of a focused set including the ortho-methoxy isomer (CAS 301176-44-3) to enable regiochemical SAR assessment within a single screening campaign.

Chemical Probe Development: Matched-Pair Control for 4-Formyl-Functionalized Derivative

For groups developing chemical probes or PROTAC conjugates based on the thiazolyl acetamide scaffold, this compound serves as an ideal non-reactive matched-pair control for the 4-formyl-2-methoxyphenoxy analog (EVT-4949335, C21H17F3N2O4S, MW 450.4) . The target compound lacks the reactive aldehyde handle, enabling its use as a negative control in target engagement studies, pull-down experiments, or cellular activity assays where the aldehyde-functionalized probe is employed. This paired procurement strategy ensures that any observed biological activity can be attributed specifically to the conjugated moiety rather than to the core scaffold.

Physicochemical Property Benchmarking in Thiazole-Containing Lead Series

The compound can serve as a reference standard for benchmarking the impact of phenoxy ring substitution on the physicochemical properties of thiazole-based acetamide leads. With an estimated LogP reduction of 0.9–1.4 units relative to the 3-trifluoromethylphenoxy analog (LogP 5.98, LogSW -7.66) , the target compound occupies a distinct position in lipophilicity-solubility space [1]. This makes it useful for establishing property-activity relationships in lead optimization programs where balancing target potency with aqueous solubility and metabolic stability is a key objective.

SCD-1 and Metabolic Disease Target Exploration via Scaffold Hopping

Although the target compound has no publicly reported SCD-1 activity data, its close structural relationship to the potent SCD-1 inhibitor series (23a and 37c with sub-nanomolar to low nanomolar IC50 values) [2] positions it as a scaffold-hopping candidate for SCD-1 and related metabolic targets. The acetamide linker introduces conformational flexibility not present in the benzamide series, which may affect subtype selectivity between SCD-1 and SCD-5 or alter species-specific potency profiles (mouse vs. human microsomal assays). Procurement for SCD-1 screening should be accompanied by the benzamide benchmark compound to enable direct linker comparison.

Quote Request

Request a Quote for 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.